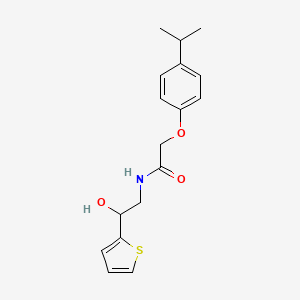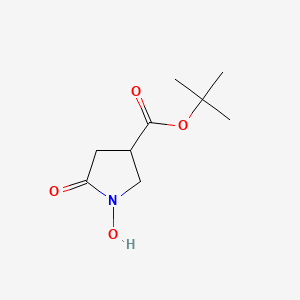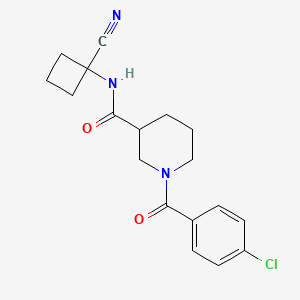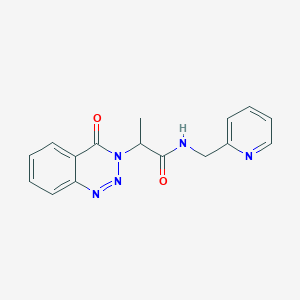![molecular formula C14H14N6O3 B2505382 6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034318-28-8](/img/structure/B2505382.png)
6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide” is a complex organic molecule. It is related to a class of compounds known as 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives . These compounds have been synthesized as inhibitors of D-amino acid oxidase (DAAO), an enzyme that plays a role in the metabolism of D-amino acids .
Synthesis Analysis
The synthesis of related compounds involves the creation of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives . The exact synthesis process for “this compound” is not specified in the available literature.Aplicaciones Científicas De Investigación
Antitumor and Kinase Inhibitory Activities
Research on novel derivatives containing dihydropyridazine and triazine moieties has shown significant potential in the development of antitumor agents. For example, compounds with 4-phenoxypyridine derivatives including dihydropyridazine and tetrahydropyridazine carboxamide moieties have been evaluated for their inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. These studies underline the importance of structural variations in enhancing antitumor activities, indicating potential applications in cancer therapy (Liu et al., 2020).
Antimicrobial Activity
Derivatives of 1,2,4-triazol-3-one, including those synthesized from reactions involving dihydropyridazine structures, have been screened for their antimicrobial activities. This research demonstrates the utility of such compounds in the development of new antimicrobial agents, highlighting their relevance in addressing resistant microbial strains (Fandaklı et al., 2012).
Chemical Synthesis and Biological Evaluation
The synthesis of compounds incorporating dihydropyridazine and related heterocycles is of great interest due to their diverse biological activities. Studies focusing on the synthesis and biological evaluation of such compounds, including their applications in antimicrobial, antifungal, antiviral, and antitumor activities, provide insights into the versatile utility of these heterocyclic compounds in medicinal chemistry (Darwish, 2014).
Heterocyclic Chemistry
The broader field of heterocyclic chemistry, including the study of triazines, tetrazines, and fused ring polyaza systems, reveals the complexity and importance of such compounds in pharmaceuticals, agriculture, and beyond. These studies contribute to a deeper understanding of the synthesis, reactions, and applications of heterocyclic compounds, laying the groundwork for future innovations in drug development and other scientific areas (Hurst, 1997).
Mecanismo De Acción
Target of Action
The primary target of this compound is D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids, including D-serine, to the corresponding α-keto acids .
Mode of Action
The compound acts as an inhibitor of DAAO . By inhibiting DAAO, the compound prevents the oxidation of D-amino acids, thereby increasing their availability .
Biochemical Pathways
The inhibition of DAAO affects the metabolism of D-amino acids . Specifically, it prevents the conversion of D-amino acids into α-keto acids, which are typically further metabolized or excreted . This results in an increase in the levels of D-amino acids, such as D-serine, which can have various downstream effects depending on the specific D-amino acid involved .
Pharmacokinetics
The compound is metabolically resistant to O-glucuronidation , unlike other structurally related DAAO inhibitors . This suggests that it may have a longer half-life and greater bioavailability than other DAAO inhibitors . Furthermore, it has been found to be
Result of Action
The inhibition of DAAO by the compound leads to an increase in the levels of D-amino acids. In the case of D-serine, this can enhance its bioavailability and potentially its therapeutic effects . For example, D-serine is a full agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor and has been explored as a potential therapeutic agent for the treatment of schizophrenia .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the activity of DAAO, and thus the effectiveness of DAAO inhibitors, can vary depending on the tissue type, as DAAO is present in different amounts in different tissues
Propiedades
IUPAC Name |
6-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c21-12-6-5-11(16-18-12)13(22)15-7-8-20-14(23)9-3-1-2-4-10(9)17-19-20/h1-4H,5-8H2,(H,15,22)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLUFZCJRXLOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2505300.png)


![5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2505305.png)


![2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2505309.png)


![3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2505315.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2505320.png)
